molecular formula C18H19NO4 B556137 Z-Homophe-OH CAS No. 127862-89-9

Z-Homophe-OH

Cat. No.: B556137
CAS No.: 127862-89-9
M. Wt: 313.3 g/mol
InChI Key: GUWSQYJXSRIJCI-INIZCTEOSA-N
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Description

Z-Homophe-OH is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a phenyl group attached to the butanoic acid chain. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Result of Action

The molecular and cellular effects of Z-Homophe-OH’s action are currently unknown . It is possible that the compound could have a range of effects depending on its targets and the biochemical pathways it affects. These effects could potentially include changes in cellular signaling, gene expression, or metabolic activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Homophe-OH typically involves the Strecker synthesis, which is a well-known method for preparing α-aminonitriles. The process begins with the condensation of an aldehyde with ammonia to form an imine, followed by nucleophilic addition of cyanide to generate the α-aminonitrile. This intermediate is then hydrolyzed to yield the corresponding α-amino acid .

Industrial Production Methods

This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Z-Homophe-OH undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution of the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amino acids.

Scientific Research Applications

Z-Homophe-OH has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Homophe-OH is unique due to its combination of the benzyloxycarbonyl protecting group and the phenyl group, which provides specific steric and electronic properties that are advantageous in various synthetic and research applications.

Properties

IUPAC Name

(2S)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWSQYJXSRIJCI-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426679
Record name Z-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127862-89-9
Record name (αS)-α-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127862-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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